2-(2-NAPHTHYLOXY)-N~1~-PIPERIDINOACETAMIDE
Description
2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide is an organic compound that features a naphthoxy group linked to a piperidine ring via an acetamide linkage
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H20N2O2/c20-17(18-19-10-4-1-5-11-19)13-21-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,18,20) |
InChI Key |
WTJCUSYKPONRHC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCN(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NAPHTHYLOXY)-N~1~-PIPERIDINOACETAMIDE typically involves the reaction of 2-naphthol with a suitable acylating agent to form 2-naphthyloxyacetic acid, which is then converted to the corresponding acyl chloride. This acyl chloride is subsequently reacted with piperidine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The naphthoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLOXY)-N~1~-PIPERIDINOACETAMIDE involves its interaction with specific molecular targets. For instance, it may act on certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Naphthoxyacetic acid: A related compound with similar structural features but different functional groups.
2-Naphthyloxypropanol: Another compound with a naphthoxy group, used in different chemical contexts.
Uniqueness
2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide is unique due to its specific combination of a naphthoxy group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
